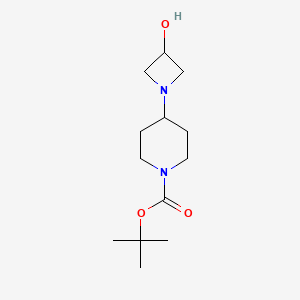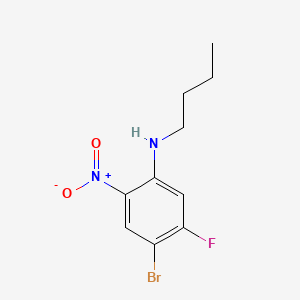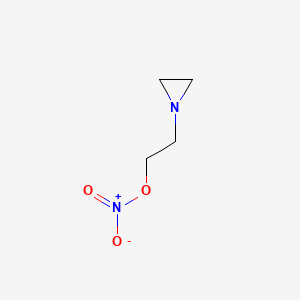
1-Aziridineethanol,nitrate(ester)(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aziridineethanol, nitrate (ester) (9CI) is a chemical compound with the molecular formula C4H8N2O3 It is known for its unique structure, which includes an aziridine ring, an ethanol group, and a nitrate ester
準備方法
The synthesis of 1-Aziridineethanol, nitrate (ester) (9CI) typically involves the reaction of aziridine with ethylene oxide, followed by nitration. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
化学反応の分析
1-Aziridineethanol, nitrate (ester) (9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrate ester group to other functional groups.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Aziridineethanol, nitrate (ester) (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Its unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Aziridineethanol, nitrate (ester) (9CI) involves its interaction with molecular targets through its aziridine ring and nitrate ester group. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The molecular targets and pathways are still under investigation, but they are believed to involve nucleophilic attack on the aziridine ring and redox reactions with the nitrate ester group.
類似化合物との比較
1-Aziridineethanol, nitrate (ester) (9CI) can be compared with other similar compounds, such as:
1-Aziridineethanol: Lacks the nitrate ester group, leading to different reactivity and applications.
Ethanol, 2-(1-aziridinyl)-: Similar structure but different functional groups, affecting its chemical behavior.
N-(2-Hydroxyethyl)aziridine: Another related compound with distinct properties.
特性
IUPAC Name |
2-(aziridin-1-yl)ethyl nitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c7-6(8)9-4-3-5-1-2-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCFATSLBTYAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCO[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

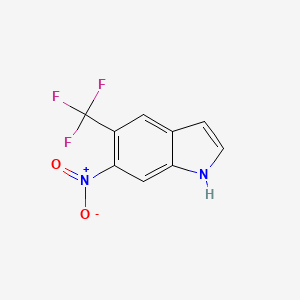
![3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one](/img/structure/B573154.png)
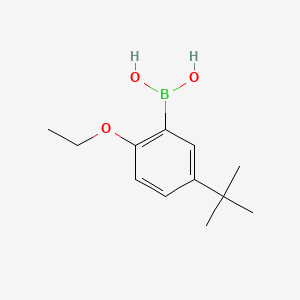
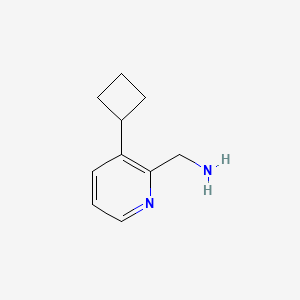
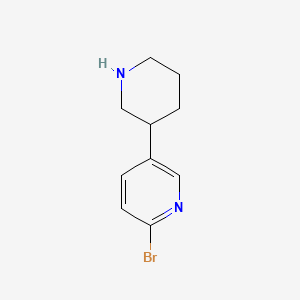
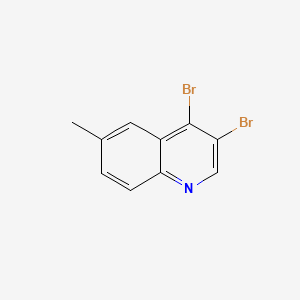
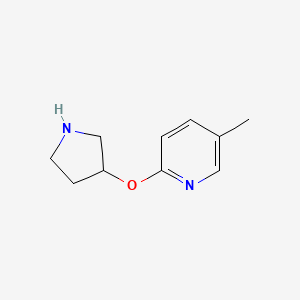
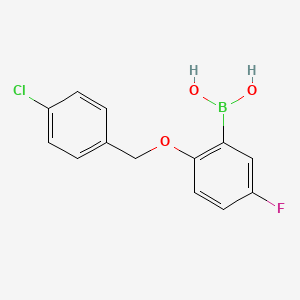


![1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B573166.png)
